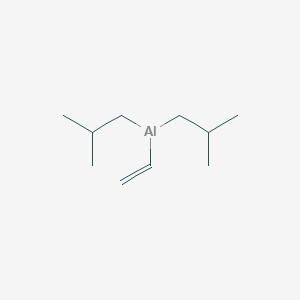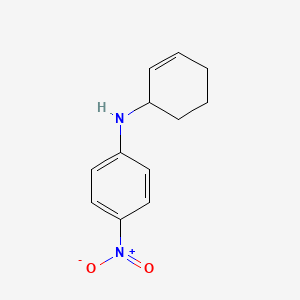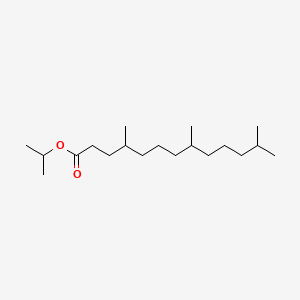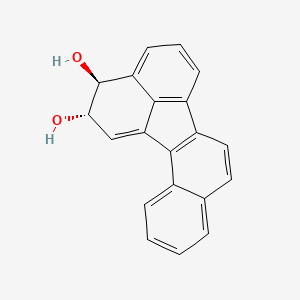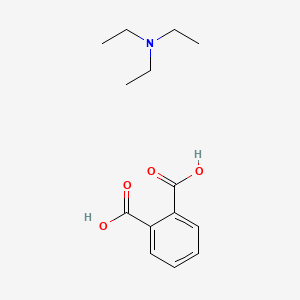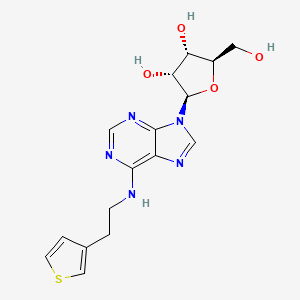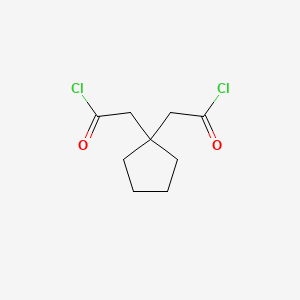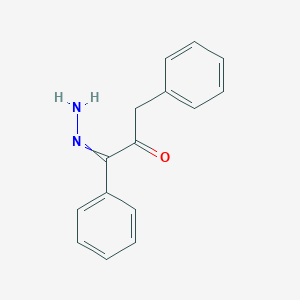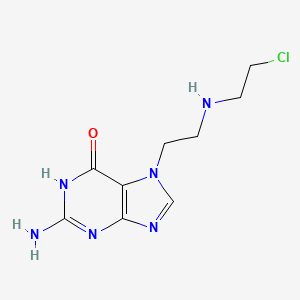
6H-Purin-6-one, 2-amino-7-(2-((2-chloroethyl)amino)ethyl)-1,7-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Purin-6-one, 2-amino-7-(2-((2-chloroethyl)amino)ethyl)-1,7-dihydro- is a compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Purin-6-one, 2-amino-7-(2-((2-chloroethyl)amino)ethyl)-1,7-dihydro- typically involves multiple steps. One common method includes the reaction of 2-amino-6-chloropurine with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or ethanol, with the temperature maintained between 50-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization or chromatography to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
6H-Purin-6-one, 2-amino-7-(2-((2-chloroethyl)amino)ethyl)-1,7-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6H-Purin-6-one derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of amino-substituted purines .
Aplicaciones Científicas De Investigación
6H-Purin-6-one, 2-amino-7-(2-((2-chloroethyl)amino)ethyl)-1,7-dihydro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its role in nucleotide analogs and potential effects on DNA replication and repair.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA synthesis.
Mecanismo De Acción
The mechanism of action of 6H-Purin-6-one, 2-amino-7-(2-((2-chloroethyl)amino)ethyl)-1,7-dihydro- involves its interaction with DNA. The compound can intercalate into DNA strands, disrupting the normal function of DNA polymerases and other enzymes involved in DNA replication and repair. This leads to the inhibition of cell division and can induce apoptosis in rapidly dividing cells, making it a potential candidate for anticancer therapies .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-6-chloropurine
- 7H-Purine-2,6-diamine
- 6-(Methylthio)-7H-purin-2-amine
- 2-Amino-6-methoxypurine
- 6,8-Dichloro-7H-purin-2-ylamine
Uniqueness
What sets 6H-Purin-6-one, 2-amino-7-(2-((2-chloroethyl)amino)ethyl)-1,7-dihydro- apart from similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chloroethylamino group enhances its ability to interact with DNA, making it particularly effective in disrupting DNA processes compared to other purine derivatives .
Propiedades
Número CAS |
98627-73-7 |
|---|---|
Fórmula molecular |
C9H13ClN6O |
Peso molecular |
256.69 g/mol |
Nombre IUPAC |
2-amino-7-[2-(2-chloroethylamino)ethyl]-1H-purin-6-one |
InChI |
InChI=1S/C9H13ClN6O/c10-1-2-12-3-4-16-5-13-7-6(16)8(17)15-9(11)14-7/h5,12H,1-4H2,(H3,11,14,15,17) |
Clave InChI |
QKYIRRJQBMABBP-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(N1CCNCCCl)C(=O)NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[(anthracen-2-yl)oxy]butanoate](/img/structure/B14334358.png)
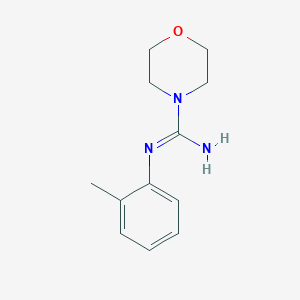


![2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14334384.png)
